serinocyclin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

serinocyclin A is a natural product found in Metarhizium acridum with data available.

化学反应分析

Structural Composition

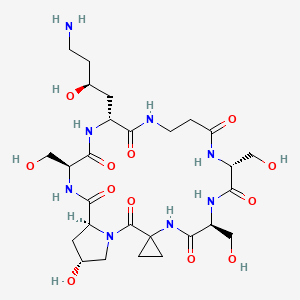

Serinocyclin A (cyclo-[Acc-Hyp-Ser₁-HyLys-β-Ala-Ser₂-Ser₃]) contains seven amino acid residues, including three serine units, hydroxyproline (Hyp), β-alanine (β-Ala), and two nonproteinogenic amino acids:

-

1-Aminocyclopropane-1-carboxylic acid (Acc)

-

γ-Hydroxylysine (HyLys)

-

A polar profile due to hydroxyl groups from serine and HyLys.

-

A charged lysyl side chain contributing to solubility.

-

Absence of methyl groups, unlike many fungal peptides.

Key Biosynthetic Steps:

-

Adenylation and Thiolation :

-

Cyclization :

-

Post-Translational Modifications :

Stereochemical Configuration

X-ray diffraction studies revealed :

-

Absolute configuration of HyLys: 2R,4S.

-

Chirality :

-

Hyp: (2S,4R).

-

Ser residues: Two L-Ser (Ser₁, Ser₃) and one D-Ser (Ser₂).

-

Bioactivity and Reactivity

-

Sublethal effects : Induces locomotory defects in mosquito larvae (EC₅₀ = 59 ppm) .

-

Stability : Polar side chains enhance solubility but may limit membrane permeability.

Gene Disruption Studies

ΔMaNPS1 mutants lost this compound production, confirming the gene’s role in biosynthesis. Notably:

-

No cross-impact : Disruption did not affect destruxin production .

-

Pathogenicity : this compound is nonessential for fungal virulence in insect bioassays .

This synthesis of structural, biosynthetic, and functional data highlights this compound as a specialized metabolite with a complex NRPS-driven assembly mechanism. Its polar nature and stereochemical diversity distinguish it from other fungal cyclic peptides.

属性

分子式 |

C27H44N8O12 |

|---|---|

分子量 |

672.7 g/mol |

IUPAC 名称 |

(6S,9R,16R,19S,22S,24R)-16-[(2S)-4-amino-2-hydroxybutyl]-24-hydroxy-6,9,19-tris(hydroxymethyl)spiro[1,4,7,10,14,17,20-heptazabicyclo[20.3.0]pentacosane-3,1'-cyclopropane]-2,5,8,11,15,18,21-heptone |

InChI |

InChI=1S/C27H44N8O12/c28-5-1-13(39)7-15-21(42)29-6-2-20(41)30-16(10-36)22(43)32-18(12-38)24(45)34-27(3-4-27)26(47)35-9-14(40)8-19(35)25(46)33-17(11-37)23(44)31-15/h13-19,36-40H,1-12,28H2,(H,29,42)(H,30,41)(H,31,44)(H,32,43)(H,33,46)(H,34,45)/t13-,14+,15+,16+,17-,18-,19-/m0/s1 |

InChI 键 |

RBBMDAKGTMLVAP-LPJTWDLVSA-N |

手性 SMILES |

C1CNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2C[C@H](CN2C(=O)C3(CC3)NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)O)CO)C[C@H](CCN)O |

规范 SMILES |

C1CNC(=O)C(NC(=O)C(NC(=O)C2CC(CN2C(=O)C3(CC3)NC(=O)C(NC(=O)C(NC1=O)CO)CO)O)CO)CC(CCN)O |

同义词 |

serinocyclin A |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。